1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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Overview
Description
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinolinone core, substituted with benzyl, dimethylphenylsulfonyl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Difluoro Groups: The difluoro groups can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Benzylation: The final step involves the benzylation of the quinolinone core using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the quinolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce reduced quinolinone derivatives.
Scientific Research Applications
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or proteins essential for microbial growth and survival. Similarly, its anticancer activity may be related to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-quinolin-4(1H)-one: Lacks the difluoro groups, which may affect its chemical reactivity and biological activity.
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-dichloroquinolin-4(1H)-one: Contains chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-dimethoxyquinolin-4(1H)-one: Contains methoxy groups instead of fluorine, potentially altering its reactivity and activity.
Uniqueness
1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is unique due to the presence of both difluoro groups and the sulfonyl group, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-8-9-18(10-16(15)2)31(29,30)23-14-27(13-17-6-4-3-5-7-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUBNGPTXNOMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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